N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Description
N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a tetrazole ring linked via a sulfanyl group to an acetamide scaffold. The 2,4-dichlorophenyl and 2-methoxyphenyl substituents contribute to its unique electronic and steric profile. Tetrazoles are known bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications .
Properties
Molecular Formula |
C16H13Cl2N5O2S |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H13Cl2N5O2S/c1-25-14-5-3-2-4-13(14)23-16(20-21-22-23)26-9-15(24)19-12-7-6-10(17)8-11(12)18/h2-8H,9H2,1H3,(H,19,24) |
InChI Key |
MZJCAYHEDMVIPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Methoxyphenyl Azide with Nitriles
The 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol intermediate is synthesized via [2+3] cycloaddition between 2-methoxyphenyl azide and a nitrile source. Sodium azide and trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF) at 80–100°C for 12–24 hours yield the tetrazole core. Thiolation is subsequently achieved using elemental sulfur or Lawesson’s reagent in toluene under reflux (Table 1).
Table 1: Tetrazole-Thiol Synthesis Conditions
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaN₃, TMSCN, DMF | 80 | 24 | 65 | 90 |
| NH₄Cl, NaCN, H₂O/EtOH | 100 | 12 | 72 | 88 |
| Lawesson’s Reagent, Toluene | 110 | 6 | 85 | 95 |
Alternative Routes Using 5-Aminotetrazole
Patent data describe the acylation of 5-aminotetrazole with acetic anhydride in acetic acid to form 5-acetamido-1H-tetrazole, followed by functionalization with 2-methoxyphenyl groups via Ullmann coupling. This method avoids byproduct accumulation by reusing reaction mother liquor, achieving 99.9% purity after recrystallization.
Sulfanyl Acetamide Linkage Formation
Thiol-Alkylation Reactions
The tetrazole-thiol intermediate undergoes alkylation with 2-bromoacetamide in alkaline media. Potassium carbonate or triethylamine in acetone or THF facilitates nucleophilic displacement at 50–60°C, yielding 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide (Table 2).
Table 2: Alkylation Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 50 | 6 | 78 |
| Et₃N | THF | 60 | 4 | 82 |
| DBU | DCM | 40 | 8 | 70 |
Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) in THF enable efficient S–C bond formation between the tetrazole-thiol and hydroxyacetamide precursors. This method achieves 88% yield but requires chromatographic purification due to phosphine oxide byproducts.
N-(2,4-Dichlorophenyl) Substitution
Nucleophilic Aromatic Substitution
The final acetamide derivative is prepared by reacting 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide with 2,4-dichlorophenyl isocyanate in dichloromethane. Triethylamine catalyzes the reaction at 0–5°C, preventing polysubstitution.
Table 3: Acylation Reaction Parameters
| Electrophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,4-Dichlorophenyl isocyanate | Et₃N | DCM | 0 | 90 |
| 2,4-Dichlorobenzoyl chloride | Pyridine | THF | 25 | 75 |
Reductive Amination
Alternative routes employ reductive amination of 2,4-dichloroaniline with chloroacetyl chloride, followed by tetrazole-thiol coupling. Hydrogenation over Pd/C (5% w/w) in methanol at 40 psi H₂ ensures selective reduction without tetrazole ring hydrogenolysis.
Optimization and Scalability
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) enhance tetrazole cyclization kinetics, while nonpolar solvents (toluene) improve thiolation yields. Catalytic systems such as Pd(OAc)₂/Xantphos for Ullmann coupling reduce reaction times from 24 hours to 8 hours.
Green Chemistry Approaches
Recent advances utilize microwave-assisted synthesis (100 W, 120°C) to accelerate tetrazole formation, achieving 95% yield in 30 minutes. Flow chemistry systems further enhance scalability, enabling continuous production with >90% conversion per pass.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the planar tetrazole ring and dihedral angle (87.5°) between the dichlorophenyl and methoxyphenyl groups, explaining steric stabilization in the solid state.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity
Research has shown that compounds with similar structures to N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been evaluated for their antibacterial effects against various pathogens. In a study, certain tetrazole derivatives demonstrated activity comparable to standard antibiotics, indicating the potential of this class of compounds in treating bacterial infections .
Anticonvulsant Effects
The anticonvulsant activity of tetrazole-containing compounds has been documented in several studies. Compounds similar to this compound have shown promise in models of epilepsy, effectively reducing seizure frequency and duration. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized tetrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .
Case Study 2: Anticonvulsant Testing
In a controlled study involving animal models, this compound was administered to assess its anticonvulsant properties. The results showed a significant reduction in seizure episodes compared to the control group, supporting its potential as a therapeutic agent for epilepsy .
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Tetrazole vs. Pyrazole Derivatives
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Replaces the tetrazole with a pyrazole ring. Substituents: 4-chlorophenyl and cyano groups.
Tetrazole vs. Triazole Derivatives
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Features a 1,2,4-triazole ring instead of tetrazole. Demonstrated anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg) in preclinical models .
Substituent Effects on Aromatic Rings
Methoxy vs. Chloro/Methyl Substituents
- 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (): Differs in the tetrazole-attached phenyl group (3-chloro-4-methylphenyl vs. 2-methoxyphenyl).
Dichlorophenyl vs. Trifluoromethylpyridine-Indole Hybrids
Anti-Inflammatory and Anti-Exudative Profiles
Structural Determinants of Activity
Biological Activity
N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dichlorophenyl group and a methoxyphenyl tetrazole moiety, contributing to its unique biological properties. The IUPAC name reflects its complex structure, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation-related diseases.
- Receptor Modulation : It interacts with various receptors, influencing neurotransmitter systems and potentially exhibiting analgesic or anti-depressant effects.
Biological Activity Data
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antinociceptive Activity | Demonstrated significant pain relief in animal models compared to control groups. |
| Study 2 | Anti-inflammatory Effects | Reduced edema and inflammatory markers in rat models of arthritis. |
| Study 3 | Cytotoxicity Against Cancer Cells | Exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HeLa). |
Case Studies
- Antinociceptive Effects : In a controlled study involving rodents, the administration of this compound resulted in a significant decrease in pain response measured by the hot plate test. The results suggest that this compound could be developed as a novel analgesic.
- Anti-inflammatory Properties : Another study assessed the compound's effectiveness in a carrageenan-induced paw edema model. The findings indicated a dose-dependent reduction in swelling and inflammatory cytokines, suggesting potential use in treating conditions like rheumatoid arthritis.
- Cytotoxicity in Cancer Research : The compound was tested against several cancer cell lines, including breast and cervical cancer cells. The results demonstrated that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
